

Application Notes: Barium Manganate as a Catalyst in CO Oxidation

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Compound of Interest

Compound Name: Barium manganate

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Introduction

Barium manganate (BaMnO_3), a perovskite-type mixed oxide, has emerged as a promising and cost-effective catalyst for the oxidation of carbon monoxide (CO), a critical reaction in controlling atmospheric pollution from sources like automotive exhaust.[1] Unlike noble metal catalysts (e.g., Pt-based), which are expensive and prone to sintering at high temperatures, **barium manganate** offers high thermal stability and tunable catalytic properties.[1] Its efficacy is rooted in its unique crystal structure, redox capabilities, and the ability to host structural defects like oxygen vacancies, which are crucial for the catalytic cycle.[1]

The catalytic performance of **barium manganate** can be significantly enhanced through strategic modifications, such as creating barium deficiencies (Ba_xMnO_3 where $x < 1$) or by partially substituting barium with other metals like Cerium (Ce), Lanthanum (La), or Magnesium (Mg).[1][2] These modifications create more oxygen vacancies, which act as active sites for CO oxidation, and improve the reducibility and mobility of lattice oxygen.[1][3]

Catalytic Performance of Barium Manganate

The performance of **barium manganate** catalysts is typically evaluated by the temperature required to achieve 50% CO conversion (T_{50}). A lower T_{50} value indicates higher catalytic activity.

Effect of Barium Deficiency

Creating deficiencies in the barium content of Ba_xMnO_3 perovskites has been shown to boost catalytic activity for CO oxidation. The $\text{Ba}_{0.7}\text{MnO}_3$ catalyst, for instance, is the most active in the Ba_xMnO_3 series due to its high concentration of oxygen vacancies and Mn(IV), which possesses excellent redox properties.^[1]

Table 1: CO Conversion Temperatures (T_{50}) for Ba_xMnO_3 Catalysts

Catalyst	T_{50} (°C) in 1% CO / 1% O ₂	T_{50} (°C) in 1% CO
BaMnO_3 (BM)	300	450
$\text{Ba}_{0.9}\text{MnO}_3$ (B0.9M)	275	450
$\text{Ba}_{0.8}\text{MnO}_3$ (B0.8M)	275	475
$\text{Ba}_{0.7}\text{MnO}_3$ (B0.7M)	250	425
1% Pt/Al ₂ O ₃ (Reference)	175	375

Data sourced from CO-TPRe tests.^[1]

Effect of Doping with Other Metals

Partially substituting barium with other metals can also significantly improve performance. The addition of Cerium to a copper-doped **barium manganate** (BMC-Ce) results in a catalyst with activity comparable to a platinum-based reference catalyst at 200°C in a low CO/O₂ ratio gas mixture.^[2] This enhancement is attributed to the combined effects of high reducibility, oxygen mobility, the presence of surface copper, oxygen vacancies, and the contribution of the Ce(IV)/Ce(III) redox pair.^{[2][3]}

Table 2: T_{50} Values for Doped **Barium Manganate** Catalysts under Different Gas Atmospheres

Catalyst	T ₅₀ (°C) in 0.1% CO + 10% O ₂	T ₅₀ (°C) in 1% CO + 1% O ₂	T ₅₀ (°C) in 1% CO + 0.5% O ₂
BaMn _{0.7} Cu _{0.3} O ₃ (BMC)	205	290	305
Ba _{0.9} Ce _{0.1} Mn _{0.7} Cu _{0.3} O ₃ (BMC-Ce)	185	270	280
Ba _{0.9} La _{0.1} Mn _{0.7} Cu _{0.3} O ₃ (BMC-La)	195	280	295
Ba _{0.9} Mg _{0.1} Mn _{0.7} Cu _{0.3} O ₃ (BMC-Mg)	195	285	295
1% Pt/Al ₂ O ₃ (Reference)	185	260	270

Data sourced from catalytic activity tests.[\[2\]](#)

Experimental Protocols

Protocol 1: Synthesis of Ba_xMnO₃ Catalysts via Sol-Gel Method

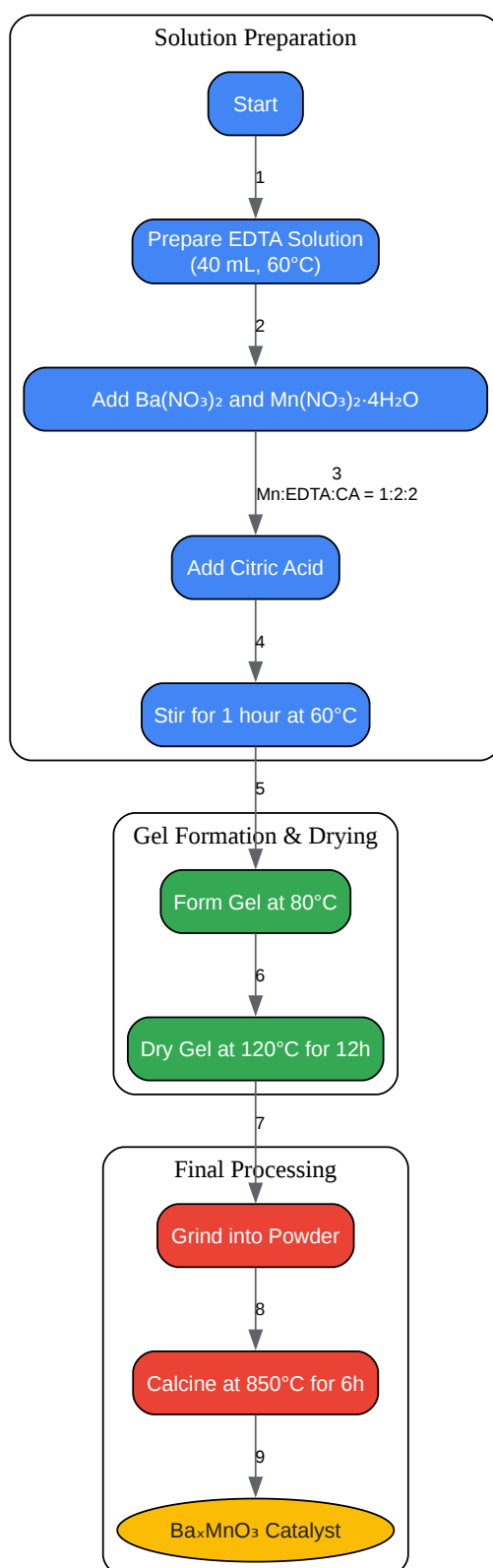
This protocol describes the synthesis of Ba_xMnO₃ perovskites using an aqueous sol-gel method, adapted from published procedures.[\[1\]](#)

Materials:

- Barium nitrate (Ba(NO₃)₂)
- Manganese(II) nitrate tetrahydrate (Mn(NO₃)₂·4H₂O)
- Ethylenediaminetetraacetic acid (EDTA)
- Citric acid
- Distilled water

Procedure:

- Prepare a 40 mL aqueous solution of EDTA at 60 °C. The molar ratio of Mn to EDTA should be 1:2.
- Add the stoichiometric amounts of barium nitrate and manganese(II) nitrate tetrahydrate precursors to the EDTA solution.
- Incorporate citric acid into the solution, maintaining the same molar ratio as EDTA (1:2, Mn: citric acid).
- Stir the resulting solution at 60 °C for 1 hour.
- Increase the temperature to 80 °C and maintain until a gel is formed.
- Dry the gel in an oven at 120 °C for 12 hours.
- Grind the dried solid into a fine powder.
- Calcine the powder in a muffle furnace at 850 °C for 6 hours in static air.



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Caption: Workflow for Ba_xMnO_3 catalyst synthesis via the sol-gel method.

Protocol 2: Catalytic Activity Testing for CO Oxidation

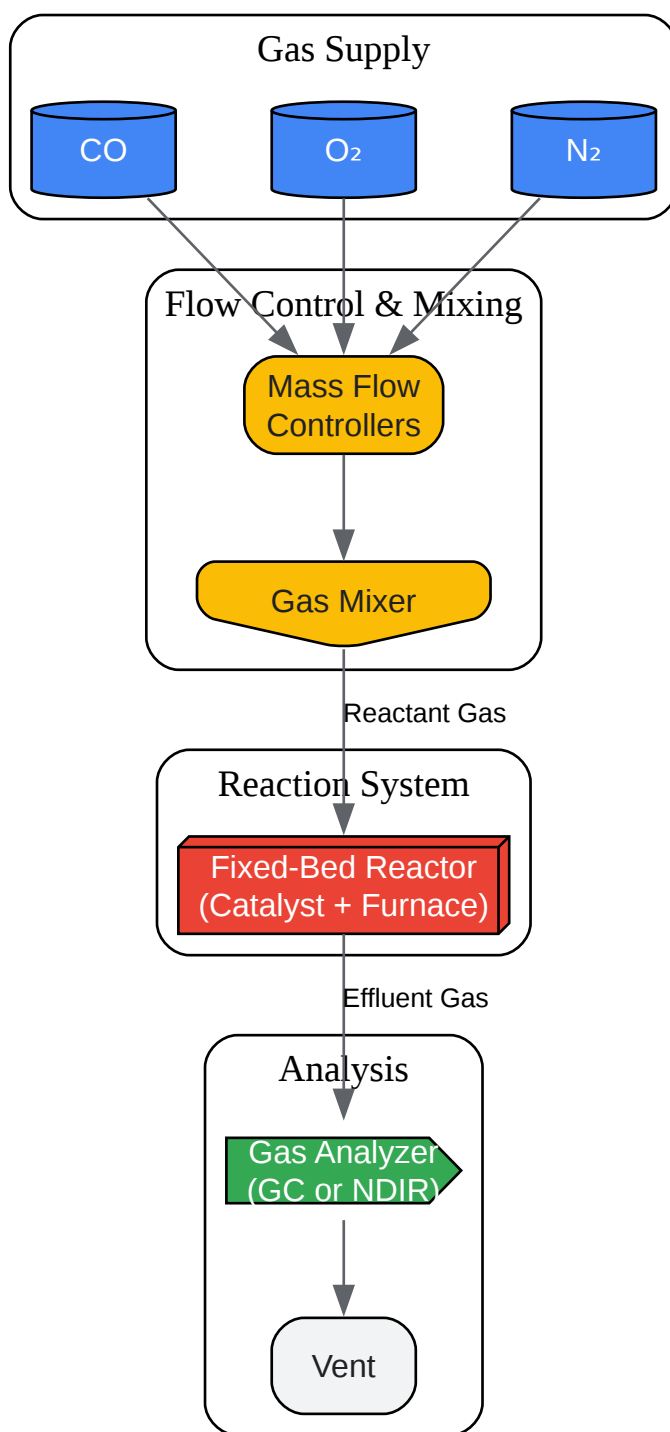
This protocol outlines a general procedure for evaluating the catalytic performance of **barium manganate** in CO oxidation using a fixed-bed reactor.^{[4][5]}

Apparatus:

- Fixed-bed quartz reactor
- Temperature controller and furnace
- Mass flow controllers (MFCs) for CO, O₂, and balance gas (e.g., N₂ or He)
- Gas chromatograph (GC) or non-dispersive infrared (NDIR) analyzer to measure CO and CO₂ concentrations

Procedure:

- Load a fixed amount of the catalyst (e.g., 100 mg) into the quartz reactor, supported by quartz wool.
- Pre-treat the catalyst by heating it in a flow of an inert gas (e.g., N₂) to a specific temperature (e.g., 300 °C) to remove any adsorbed impurities.
- Cool the reactor to the desired starting temperature for the experiment (e.g., 50 °C).
- Introduce the reactant gas mixture at a controlled total flow rate (e.g., 100 mL/min). The gas composition can be varied, for example: 1% CO, 1% O₂, balance N₂.
- Ramp the reactor temperature at a controlled rate (e.g., 5 °C/min) up to a final temperature (e.g., 500 °C).
- Continuously monitor the composition of the effluent gas from the reactor using a GC or NDIR analyzer to determine the concentrations of CO and CO₂.
- Calculate the CO conversion at each temperature point using the formula: CO Conversion (%) = ([CO]_{in} - [CO]_{out}) / [CO]_{in} * 100



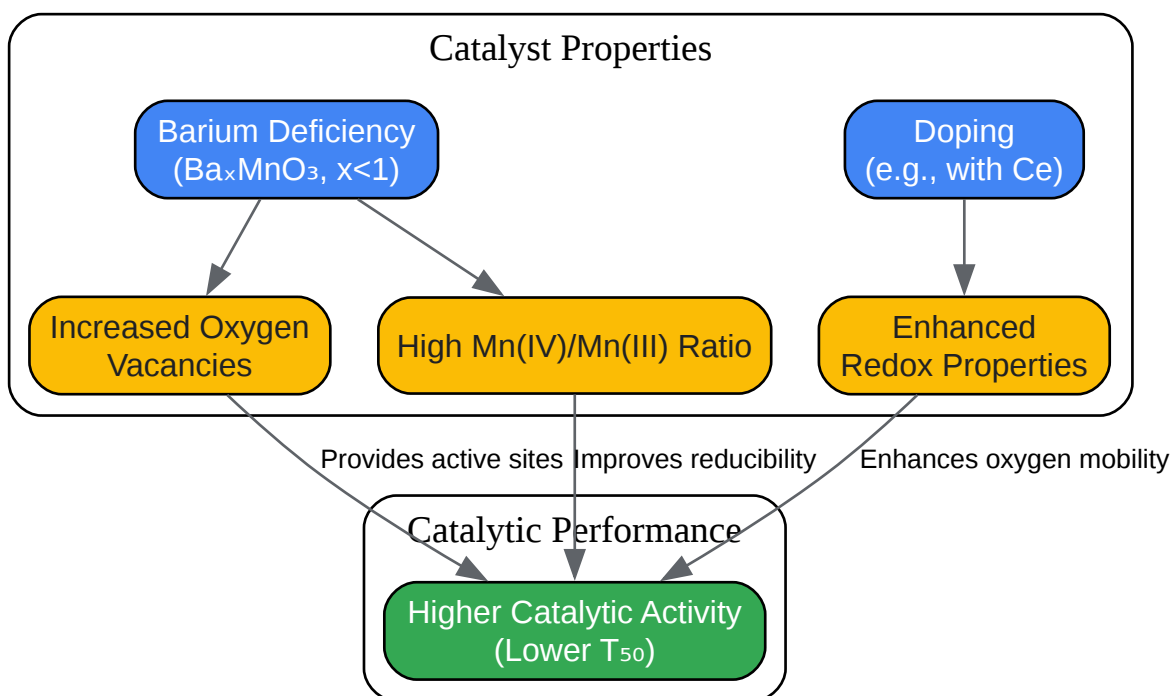
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Caption: Experimental setup for catalytic CO oxidation in a fixed-bed reactor.

Mechanism and Key Factors for Catalysis

The enhanced catalytic activity of modified **barium manganate** is primarily linked to the creation of oxygen vacancies and the stability of the Mn(IV) oxidation state.

- **Oxygen Vacancies:** In Ba-deficient perovskites (Ba_xMnO_3 with $x < 1$), the charge imbalance is compensated by the formation of oxygen vacancies. These vacancies act as active sites where CO molecules can adsorb and subsequently react with lattice oxygen.[1]
- **Redox Properties:** The Mn(IV)/Mn(III) redox couple is central to the catalytic cycle. Mn(IV) is more easily reduced than Mn(III), facilitating the donation of lattice oxygen for CO oxidation. The resulting oxygen vacancy is then replenished by gas-phase O_2 . A higher proportion of surface Mn(IV) is correlated with better catalytic performance.[1][2]
- **Dopant Effects:** Dopants like Cerium can further promote activity by participating in their own redox cycles ($\text{Ce}^{4+}/\text{Ce}^{3+}$), which enhances oxygen mobility and the overall reducibility of the catalyst.[2]



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Caption: Factors influencing the catalytic activity of **barium manganate**.

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